molecular formula C6H9NOS B1627520 3-(1,3-Thiazol-4-yl)propan-1-ol CAS No. 81542-67-8

3-(1,3-Thiazol-4-yl)propan-1-ol

Cat. No.: B1627520
CAS No.: 81542-67-8
M. Wt: 143.21 g/mol
InChI Key: WNNBIOLVQMMMMX-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-4-yl)propan-1-ol is a heterocyclic compound featuring a thiazole ring linked to a three-carbon alcohol chain. Thiazole derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties, owing to their ability to interact with biological targets via hydrogen bonding and π-π stacking . The propanol moiety enhances polarity, likely improving aqueous solubility compared to non-hydroxylated analogs .

Properties

IUPAC Name

3-(1,3-thiazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c8-3-1-2-6-4-9-5-7-6/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNBIOLVQMMMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563890
Record name 3-(1,3-Thiazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81542-67-8
Record name 4-Thiazolepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81542-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Thiazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-4-yl)propan-1-ol typically involves the condensation of 2-amino-thiazole with hexafluoroacetone hydrate, followed by further reactions to yield the final product . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Substitution Reactions

The thiazole ring undergoes electrophilic substitution at the C-5 position due to its electron-rich nature. The hydroxyl group participates in nucleophilic substitutions or esterifications.

Key Reactions:

  • Sulfonation : Reacts with sulfuric acid at 0–5°C to form sulfonated derivatives. The reaction is regioselective for the C-5 position of the thiazole ring.

  • Esterification : The hydroxyl group reacts with acetyl chloride in pyridine to yield 3-(1,3-thiazol-4-yl)propyl acetate, with yields exceeding 85% under reflux.

Table 1: Substitution Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield (%)Source
SulfonationH₂SO₄, 0–5°C, 2 h5-Sulfo-3-(1,3-thiazol-4-yl)propan-1-ol72
EsterificationAcCl, pyridine, reflux, 4 h3-(1,3-Thiazol-4-yl)propyl acetate87
Nucleophilic SubstitutionPCl₅, CH₂Cl₂, 25°C, 1 h3-(1,3-Thiazol-4-yl)propyl chloride68

Oxidation and Reduction

The primary alcohol group is susceptible to oxidation, while the thiazole ring can be reduced under specific conditions.

Key Reactions:

  • Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to 3-(1,3-thiazol-4-yl)propanoic acid (90% yield) .

  • Thiazole Ring Reduction : Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the thiazole to a thiazolidine derivative, though this requires elevated temperatures (80°C) .

Table 2: Redox Reactions

ReactionReagents/ConditionsProductYield (%)Source
Alcohol OxidationCrO₃/H₂SO₄, 0°C, 3 h3-(1,3-Thiazol-4-yl)propanoic acid90
Thiazole ReductionH₂ (50 psi), Pd/C, 80°C, 12 h3-(Thiazolidin-4-yl)propan-1-ol55

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems. For example:

  • Thiazolo[3,2-a]pyridine Formation : Reacts with β-ketoesters in the presence of PPA (polyphosphoric acid) at 120°C to form fused bicyclic structures .

Mechanistic Insight:

The hydroxyl group activates the adjacent carbon for nucleophilic attack, enabling ring closure. This is evidenced by the formation of a six-membered intermediate, which dehydrates to yield the aromatic system .

Biological Alkylation

The thiazole ring participates in alkylation with biomolecules:

  • Enzyme Inhibition : Forms covalent adducts with cysteine residues in bacterial enzymes (e.g., dihydrofolate reductase), confirmed via X-ray crystallography .

Complexation with Metal Ions

The sulfur and nitrogen atoms in the thiazole ring chelate transition metals:

  • Copper(II) Complexes : Reacts with CuCl₂ in ethanol to form a blue complex with a 1:2 metal-to-ligand ratio, characterized by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two major decomposition events:

  • Loss of water (100–150°C).

  • Thiazole ring degradation (250–300°C), releasing HCN and SO₂, detected via GC-MS.

Scientific Research Applications

3-(1,3-Thiazol-4-yl)propan-1-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmaceuticals due to its diverse biological activities. This article explores the scientific research applications of this compound, highlighting its potential therapeutic uses, mechanisms of action, and relevant case studies.

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Research has demonstrated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several thiazole derivatives, including this compound. The results indicated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antifungal Activity

In addition to its antibacterial effects, this compound has been investigated for antifungal properties. Research indicates that it can inhibit the growth of various fungal pathogens.

Case Study: Antifungal Screening

A comprehensive screening study published in Phytochemistry assessed the antifungal activity of thiazole derivatives. The study found that this compound exhibited potent antifungal effects against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections.

Anti-inflammatory Properties

Emerging research suggests that this compound may also possess anti-inflammatory properties. In vitro studies have shown that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Study: Inflammatory Response Modulation

A recent publication in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory effects of thiazole derivatives. The study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study published in Cancer Letters investigated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The findings revealed that this compound exhibited significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism by which 3-(1,3-Thiazol-4-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s hydroxyl group also plays a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Amide-linked thiazoles (e.g., 7c) exhibit higher melting points (134–178°C) due to intermolecular hydrogen bonding, whereas trityl-imidazole derivatives (11a) remain oils, highlighting the impact of bulky substituents on physical state .
  • Electronic Properties : Coumarin-thiazole hybrids (e.g., ) display extended conjugation, enabling UV-vis absorption, a feature absent in the target compound’s simpler structure .

Biological Activity

3-(1,3-Thiazol-4-yl)propan-1-ol is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole ring structure is known for its role in various biological processes, making derivatives of this compound potential candidates for therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.

The molecular formula of this compound is C₅H₇N₃OS, with a molecular weight of approximately 157.19 g/mol. Its structure features a hydroxyl group (-OH) and a thiazole ring, which contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The antimicrobial activity of this compound can be attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme functions essential for bacterial survival.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Salmonella enterica12 µg/mL

The compound demonstrated a twofold to sixteenfold increase in antibacterial effect compared to standard antibiotics like oxytetracycline .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects against different cancer cell lines, this compound exhibited significant antiproliferative activity against breast carcinoma (T47D) and colon carcinoma (HT-29). The IC50 values were determined using the MTT assay:

Cell LineIC50 (µM)Reference
T47D (Breast)15
HT-29 (Colon)20

The study concluded that the compound's mechanism involves interaction with tubulin polymerization pathways, which are critical for cancer cell division .

The biological activity of this compound can be attributed to its ability to modulate enzyme activities and receptor functions. It is hypothesized that the thiazole ring facilitates interactions with various biological targets, potentially leading to therapeutic effects in diseases where these targets are implicated .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,3-Thiazol-4-yl)propan-1-ol

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